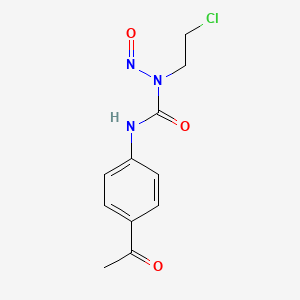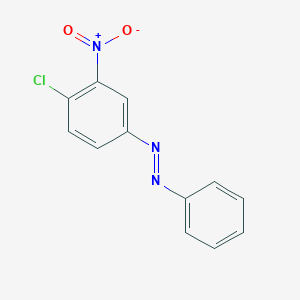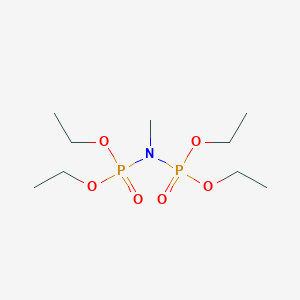
(2,5-Dimethoxyphenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C8H11AsO5 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to an arsonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)arsonic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with arsenic-containing reagents. One common method includes the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions to introduce the arsonic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dimethoxyphenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .
Applications De Recherche Scientifique
(2,5-Dimethoxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxyphenyl)arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can induce apoptosis and inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
(2,6-Dimethylphenyl)arsonic acid: Similar in structure but with methyl groups instead of methoxy groups.
Arsanilic acid: Contains an amino group instead of methoxy groups.
Roxarsone: Another organoarsenic compound with different substituents on the phenyl ring.
Uniqueness: (2,5-Dimethoxyphenyl)arsonic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
6274-94-8 |
|---|---|
Formule moléculaire |
C8H11AsO5 |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO5/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3,(H2,10,11,12) |
Clé InChI |
HTFDJNFLJSCXEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


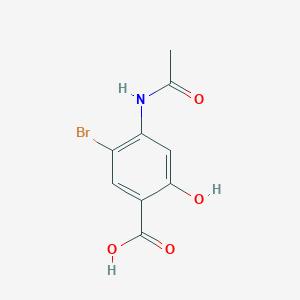

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
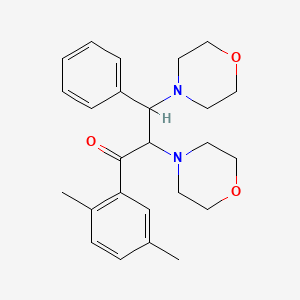
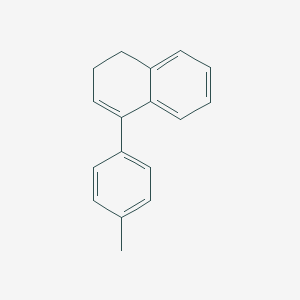
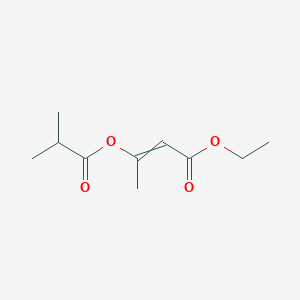
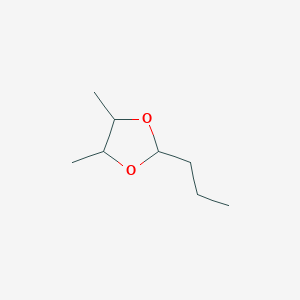
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)
